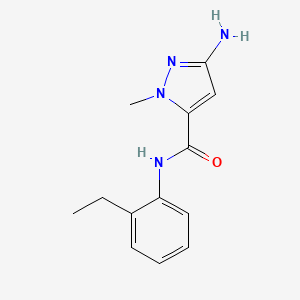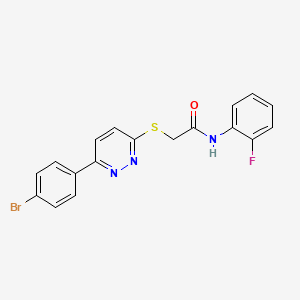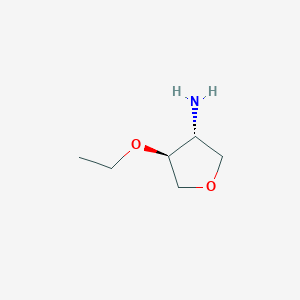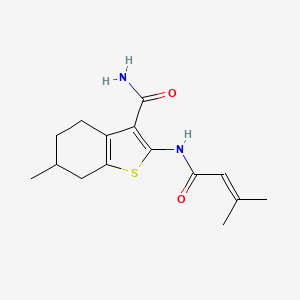
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This pyrazole derivative has shown promising results in scientific research, particularly in the areas of medicinal chemistry, drug discovery, and pharmacology.
科学的研究の応用
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In pharmacology, it has been investigated for its effects on various biological targets, such as enzymes, receptors, and ion channels.
作用機序
The mechanism of action of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it inhibits the activity of COX-2 and reduces the production of inflammatory mediators, such as prostaglandins. It has also been found to modulate the activity of TRPV1 channels and reduce pain sensation. In vivo studies have shown that it has anti-inflammatory, analgesic, and antitumor effects.
実験室実験の利点と制限
The advantages of using 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to be effective in various in vitro and in vivo models of disease, making it a promising lead compound for drug development. However, its limitations include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to optimize its pharmacokinetic properties, such as its solubility, stability, and bioavailability, to improve its efficacy and safety profiles. Another direction is to investigate its effects on other biological targets, such as enzymes and receptors involved in metabolic and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its potential side effects and drug interactions.
合成法
The synthesis of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting compound is then treated with acetic anhydride and ammonium acetate to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
5-amino-N-(2-ethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-9-6-4-5-7-10(9)15-13(18)11-8-12(14)16-17(11)2/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLBQQEADEEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)
![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)

